molecular formula C10H10N2O2 B12553126 2-(2-Aminoethyl)-1H-indole-4,5-dione CAS No. 193680-57-8

2-(2-Aminoethyl)-1H-indole-4,5-dione

Katalognummer: B12553126
CAS-Nummer: 193680-57-8
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: FDQVSCLQGOSFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminoethyl)-1H-indole-4,5-dione is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features an indole core with an aminoethyl group at the 2-position and a dione functionality at the 4,5-positions. Its unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1H-indole-4,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Functional Group Introduction: The aminoethyl group is introduced at the 2-position of the indole ring through a nucleophilic substitution reaction.

    Oxidation: The dione functionality at the 4,5-positions is introduced via an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with hydroxyl groups replacing the dione functionality.

    Substituted Derivatives: Compounds with various substituents on the aminoethyl group.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethyl)-1H-indole-4,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethyl)-1H-indole-4,5-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

    2-Aminoethylindole: Lacks the dione functionality, making it less reactive in certain chemical reactions.

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Hydroxyindole: Contains a hydroxyl group instead of the dione functionality.

Uniqueness: 2-(2-Aminoethyl)-1H-indole-4,5-dione is unique due to its combination of an aminoethyl group and a dione functionality, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Eigenschaften

CAS-Nummer

193680-57-8

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

2-(2-aminoethyl)-1H-indole-4,5-dione

InChI

InChI=1S/C10H10N2O2/c11-4-3-6-5-7-8(12-6)1-2-9(13)10(7)14/h1-2,5,12H,3-4,11H2

InChI-Schlüssel

FDQVSCLQGOSFES-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)C(=O)C2=C1NC(=C2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.